4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol
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Overview
Description
Scientific Research Applications
4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Safety and Hazards
Future Directions
The future directions of research on “4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol” could involve further exploration of its potential applications in proteomics research and the development of safe and effective therapeutic agents for the treatment of bacterial infections and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-fluoro-3-methylaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often involving halogen exchange or amine substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce corresponding amines .
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol
- 4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol
- 4-Chloro-2-{[(4-fluoro-3-methylphenyl)imino]methyl}phenol
Uniqueness
4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-chloro-2-[(4-fluoro-3-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQHUCDSXMNNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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